Cas no 938-33-0 (8-Methoxyquinoline)

8-Methoxyquinoline structure
8-Methoxyquinoline structure
Nom du produit:8-Methoxyquinoline
Numéro CAS:938-33-0
Le MF:C10H9NO
Mégawatts:159.184562444687
MDL:MFCD00957068
CID:40347
PubChem ID:70310

8-Methoxyquinoline Propriétés chimiques et physiques

Nom et identifiant

    • 8-Methoxyquinoline
    • Methyl 8-quinolyl ether
    • 8-Methoxyquinoline (ACI)
    • EN300-105698
    • SB67462
    • SY021172
    • DTXSID00239656
    • F2179-0008
    • CCRIS 7821
    • 938-33-0
    • CS-0043908
    • MFCD00957068
    • 4Y56U1UNUJ
    • Quinoline, 8-methoxy-
    • AKOS002291294
    • NS00039655
    • UNII-4Y56U1UNUJ
    • EINECS 213-341-7
    • SCHEMBL170428
    • ZLKGGEBOALGXJZ-UHFFFAOYSA-
    • DS-13321
    • M2718
    • Q27260653
    • InChI=1/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
    • Z54849993
    • CHEMBL300509
    • STL253601
    • 8-methoxy quinoline
    • 8-Methoxy-quinoline
    • MDL: MFCD00957068
    • Piscine à noyau: 1S/C10H9NO/c1-12-9-6-2-4-8-5-3-7-11-10(8)9/h2-7H,1H3
    • La clé Inchi: ZLKGGEBOALGXJZ-UHFFFAOYSA-N
    • Sourire: N1C2C(=CC=CC=2OC)C=CC=1

Propriétés calculées

  • Qualité précise: 159.068414g/mol
  • Charge de surface: 0
  • XLogP3: 1.8
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Nombre de liaisons rotatives: 1
  • Masse isotopique unique: 159.068414g/mol
  • Masse isotopique unique: 159.068414g/mol
  • Surface topologique des pôles: 22.1Ų
  • Comptage des atomes lourds: 12
  • Complexité: 149
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Dense: 1.0340
  • Point de fusion: 41.0 to 45.0 deg-C
  • Point d'ébullition: 282°C(lit.)
  • Indice de réfraction: 1.6070 (estimate)
  • Coefficient de répartition de l'eau: Slightly soluble in water.
  • Le PSA: 22.12000
  • Le LogP: 2.24340

8-Methoxyquinoline Informations de sécurité

8-Methoxyquinoline Données douanières

  • Code HS:2933499090
  • Données douanières:

    Code douanier chinois:

    2933499090

    Résumé:

    2933499090. D'autres composés contenant un système cyclique quinoléine ou isoquinoléine [mais sans autre condensation]. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933499090. D'autres composés (hydrogénés ou non) de la lignée cyclique quinoléine ou isoquinoléine contenus dans la structure n'ont pas été fusionnés davantage. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

8-Methoxyquinoline PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY021172-1g
8-Methoxyquinoline
938-33-0 >97%
1g
¥44.00 2024-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2718-1g
8-Methoxyquinoline
938-33-0 98.0%(GC&T)
1g
¥450.0 2022-06-10
Enamine
EN300-105698-0.1g
8-methoxyquinoline
938-33-0 95%
0.1g
$19.0 2023-10-28
TRC
M269525-250mg
8-Methoxyquinoline
938-33-0
250mg
$ 95.00 2022-06-04
Enamine
EN300-105698-10.0g
8-methoxyquinoline
938-33-0 95%
10g
$113.0 2023-05-01
Life Chemicals
F2179-0008-0.25g
8-methoxyquinoline
938-33-0 95%+
0.25g
$19.0 2023-09-06
Enamine
EN300-105698-0.05g
8-methoxyquinoline
938-33-0 95%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
Y1217727-50g
8-METHOXYQUINOLINE
938-33-0 97%
50g
$890 2024-06-05
Apollo Scientific
OR902049-10g
8-Methoxyquinoline
938-33-0 95%
10g
£218.00 2024-07-24
Life Chemicals
F2179-0008-2.5g
8-methoxyquinoline
938-33-0 95%+
2.5g
$50.0 2023-09-06

8-Methoxyquinoline Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  48 h, reflux
Référence
A novel Leishmania major amastigote assay in 96-well format for rapid drug screening and its use for discovery and evaluation of a new class of leishmanicidal quinolinium salts
Bringmann, Gerhard; Thomale, Katja; Bischof, Sebastian; Schneider, Christoph; Schultheis, Martina; et al, Antimicrobial Agents and Chemotherapy, 2013, 57(7), 3003-3011

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt
1.2 rt; overnight, rt
Référence
Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors
Li, Kun; Li, Ying; Zhou, Di; Fan, Yinbo; Guo, Hongye; et al, Bioorganic & Medicinal Chemistry, 2016, 24(8), 1889-1897

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, reflux
1.2 6 h, rt
Référence
Synthesis, spectroscopy and computational studies of some biologically important hydroxyhaloquinolines and their novel derivatives
Malecki, Grzegorz; Nycz, Jacek E.; Ryrych, Ewa; Ponikiewski, Lukasz; Nowak, Maria; et al, Journal of Molecular Structure, 2010, 969(1-3), 130-138

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: 1-Methylimidazole ;  1 min, rt
1.2 20 s, rt; 7 min, 100 °C
Référence
N-methylimidazole-mediated synthesis of aryl alkyl ethers under microwave irradiation and solvent free conditions
Djahaniani, Hoorieh; Aghadadashi-Abhari, Laila; Mohtat, Bita, Journal of the Serbian Chemical Society, 2015, 80(4), 459-464

Synthetic Routes 5

Conditions de réaction
1.1 Solvents: Ethanol ;  reflux
Référence
Heteroannulation of 3-bis(methylthio)acrolein with aromatic amines - a convenient highly regioselective synthesis of 2-(methylthio)quinolines and their benzo/hetero fused analogs - a modified skraup quinoline synthesis
Panda, Kausik; Siddiqui, Iffat; Mahata, Pranab K.; Ila, Hiriyakkanavar; Junjappa, Hiriyakkanavar, Synlett, 2004, (3), 449-452

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  15 min, rt
1.2 rt; overnight, rt
Référence
Experimental and Computational Exploration of para-Selective Silylation with a Hydrogen-Bonded Template
Maji, Arun ; Guin, Srimanta; Feng, Sheng; Dahiya, Amit; Singh, Vikas Kumar; et al, Angewandte Chemie, 2017, 56(47), 14903-14907

Synthetic Routes 7

Conditions de réaction
1.1 Catalysts: Bismuth cobalt carbonate oxide (Bi2Co(CO3)O2) ;  48 h, 150 °C
Référence
Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalysts
Kocsis, Marianna; Baan, Kornelia; Otvos, Sandor B.; Kukovecz, Akos; Konya, Zoltan; et al, Catalysis Science & Technology, 2023, 13(10), 3069-3083

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ;  rt; overnight, rt
Référence
Preparation of 1,2,3,4-tetrahydroquinoline derivative useful in the treatment of diabetes
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Solvents: 2-Methyl-2-butanol ;  10 - 24 h, 120 °C
Référence
KOtBu/O2 Mediated Dehydrogenation of N-Heterocycles, Alcohols
Fu, Xuegang; Wang, Yue; Liu, Liu; Li, Caifeng; Huang, Lin; et al, ChemistrySelect, 2022, 7(30),

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, reflux
Référence
Iridium-Catalyzed Site-Selective Borylation of 8-Arylquinolines
Hassan, Mirja Mahamudul Md; Hoque, Emdadul Md; Dey, Sayan; Guria, Saikat; Roy, Brindaban; et al, Synthesis, 2021, 53(18), 3333-3342

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium hydride Catalysts: Sodium iodide Solvents: Dimethylformamide ;  rt; overnight, rt
1.2 Reagents: Ethanol ;  rt
Référence
5/6/6-Ring-fused tetradentate cyclometallated platinum(II) complex phosphorescent material based on quinoline unit structure and application thereof in electroluminescence devices
, China, , ,

Synthetic Routes 12

Conditions de réaction
1.1 Solvents: Acetonitrile ;  30 min, rt
Référence
Polymer supported synthesis of bioactive heterocyclic compounds
More, Uttam B.; Narkhede, Hemant P.; Raut, Changdeo N.; Mahulikar, Pramod P., Indian Journal of Heterocyclic Chemistry, 2009, 19(1), 43-46

Synthetic Routes 13

Conditions de réaction
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dimethylformamide ;  10 min, 220 °C
Référence
A Continuous Base-Catalyzed Methylation of Phenols with Dimethyl Carbonate
Tilstam, Ulf, Organic Process Research & Development, 2012, 16(5), 1150-1153

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… ,  Palladium(1+), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC][[3,6-dimethoxy-2′,4′,6′-tr… Solvents: 1,4-Dioxane ;  20 h, 50 °C
Référence
Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst
Cheung, Chi Wai; Buchwald, Stephen L., Organic Letters, 2013, 15(15), 3998-4001

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Dimethylformamide ,  Tetrahydrofuran ;  12 h, rt
1.2 Reagents: Water
Référence
Preparation of tetracyclic xanthene amino acid derivatives for treatment of viral diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; overnight, rt
Référence
Development of highly selective dual mode chromogenic and fluorogenic chemosensor for Bi3+ ions
Saravana Kumar, S.; Selva Kumar, R.; Ashok Kumar, S. K., Journal of Molecular Structure, 2020, 1212,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 8 h, rt
1.2 Reagents: Ethanol ;  rt
Référence
Tetradentate cyclometal platinum(II) and palladium(II) complex luminescent material containing quinoline structural unit and application thereof
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  rt; 8 h, cooled
1.2 Reagents: Ethanol
Référence
Metal platinum(II) and palladium(II) complex containing quinoline structural unit and bridging structure, organic light-emitting device and display or lighting device containing the same
, China, , ,

8-Methoxyquinoline Raw materials

8-Methoxyquinoline Preparation Products

8-Methoxyquinoline Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:938-33-0)8-Methoxyquinoline
A859627
Pureté:99%
Quantité:100g
Prix ($):410.0